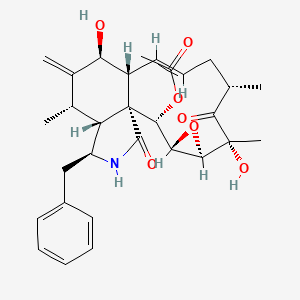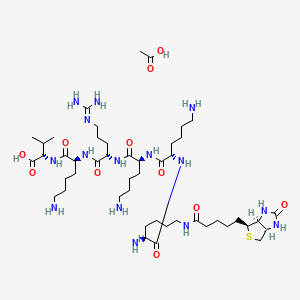
L-Talose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Talose-13C is a carbon isotope-labeled form of L-Talose, a rare sugar that belongs to the group of L-hexoses. The compound is labeled with the stable isotope carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Talose-13C typically involves the chemical synthesis of L-Talose followed by the incorporation of the carbon-13 isotope. One common method involves the use of D-xylose as a starting material, which is then reacted with a carbon-13 isotopically labeled compound under specific reaction conditions . The synthesis process may vary depending on the desired isotopic labeling and the experimental conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and high cost of L-hexoses. advances in enzymatic production methods have been explored. The Izumoring strategy, which involves the use of ketose 3-epimerases and aldose isomerases, has been employed to convert D-hexoses to their L-forms, including L-Talose .
Analyse Chemischer Reaktionen
Types of Reactions
L-Talose-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction of this compound yields alditols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic catalysts are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: L-Talonic acid
Reduction: L-Talitol
Substitution: Various glycosides and derivatives
Wissenschaftliche Forschungsanwendungen
L-Talose-13C has a wide range of scientific research applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope labeling allows for detailed structural and metabolic studies using NMR.
Metabolic Pathway Studies: This compound is used to trace and identify metabolic pathways in biological systems.
Drug Development: The compound is used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biological Research: This compound is used in studies involving carbohydrate metabolism and enzyme activity.
Wirkmechanismus
The mechanism of action of L-Talose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes and enzyme activities . The molecular targets and pathways involved include glucose transport, pentose metabolism, and the tricarboxylic acid cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Sorbose
- L-Psicose
- L-Tagatose
- L-Fructose
- L-Gulose
- L-Idose
- L-Galactose
- L-Altrose
- L-Allose
- L-Mannose
- L-Glucose
Uniqueness
L-Talose-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. Unlike other L-hexoses, the isotope labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-KAKKWTBXSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















